molecular formula C11H6F3NO3S2 B12855342 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one

2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one

Cat. No.: B12855342
M. Wt: 321.3 g/mol
InChI Key: UBXMUNLAQAOIKM-UHFFFAOYSA-N
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Description

2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one is a complex organic compound that belongs to the thiochromen family. This compound is characterized by the presence of a methylthio group, a nitro group, and a trifluoromethyl group attached to a thiochromen backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromen Backbone: The initial step involves the construction of the thiochromen ring system through cyclization reactions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the methylthio, nitro, and trifluoromethyl groups through various substitution reactions. These steps often require specific reagents and catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiochromen derivatives.

Scientific Research Applications

2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-chromen-4-one: Similar structure but lacks the sulfur atom in the chromen ring.

    2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-ol: Similar structure with a hydroxyl group instead of a ketone.

Uniqueness

2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H6F3NO3S2

Molecular Weight

321.3 g/mol

IUPAC Name

2-methylsulfanyl-8-nitro-6-(trifluoromethyl)thiochromen-4-one

InChI

InChI=1S/C11H6F3NO3S2/c1-19-9-4-8(16)6-2-5(11(12,13)14)3-7(15(17)18)10(6)20-9/h2-4H,1H3

InChI Key

UBXMUNLAQAOIKM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)C2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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